molecular formula C16H18F3IO3SSi B1588826 Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate CAS No. 164594-13-2

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate

Cat. No.: B1588826
CAS No.: 164594-13-2
M. Wt: 502.4 g/mol
InChI Key: GSCTXOAWWNOUFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate is a hypervalent iodine compound widely used in organic synthesis. It is known for its electrophilic properties and is often employed as a reagent in various chemical reactions. This compound is particularly valued for its ability to generate arynes under mild conditions, making it a crucial tool in aryne chemistry .

Properties

IUPAC Name

phenyl-(2-trimethylsilylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ISi.CHF3O3S/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCTXOAWWNOUFK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3IO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447058
Record name Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164594-13-2
Record name Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Key Steps

  • Starting material: 1,2-dichlorobenzene or 1,2-dibromobenzene.
  • Step 1: Formation of 1,2-bis(trimethylsilyl)benzene by reaction with trimethylsilyl chloride (Me3SiCl) in the presence of magnesium and catalytic iodine.
  • Step 2: Reaction of 1,2-bis(trimethylsilyl)benzene with (diacetoxyiodo)benzene (PhI(OAc)2) activated by triflic acid (TfOH) in dichloromethane (CH2Cl2) to yield the iodonium triflate.

Reaction Conditions and Yields

Step Reagents & Conditions Product Yield (%)
1 Me3SiCl, Mg, I2 (cat.), HMPA, 1,2-dichlorobenzene 1,2-bis(trimethylsilyl)benzene ~60-65
2 PhI(OAc)2, TfOH, CH2Cl2 Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate Moderate

Improvements and Notes

  • Use of 1,2-dibromobenzene instead of 1,2-dichlorobenzene combined with Rieke magnesium or Mg turnings with 1,2-dibromoethane allows milder conditions and avoids toxic HMPA solvent.
  • The hypervalent iodine compound shows high leaving group ability, making it an efficient benzyne precursor.
  • Drawbacks include low solubility in organic solvents and difficulty in introducing functional groups.

Alternative Synthesis via Phenol Derivatives (ChemicalBook 2020)

This method utilizes phenol as the starting material and involves directed ortho-metalation and carbamate intermediates to install the trimethylsilyl group and triflate.

Key Steps

  • Carbamate Formation: Phenol reacts with isopropyl isocyanate in the presence of triethylamine catalyst to form an aryl carbamate.
  • Ortho-Lithiation and Silylation: The carbamate undergoes ortho-lithiation followed by quenching with trimethylsilyl chloride to install the trimethylsilyl group.
  • Carbamate Cleavage and Triflation: Treatment with DBU and diethylamine in acetonitrile cleaves the carbamate to form the phenol intermediate, which is then triflated with phenyl triflimide (PhNTf2) to yield the target iodonium triflate.

Advantages

  • The method avoids harsh conditions and toxic solvents.
  • Allows gram-scale synthesis with only one chromatographic purification step.
  • Achieves overall yields of about 66% over three steps.
  • Amenable to synthesis of other aryne precursors, including heterocycles.

Reaction Scheme Summary

Step Reagents & Conditions Product Yield (%)
1 Phenol + isopropyl isocyanate, Et3N catalyst Aryl carbamate intermediate Quantitative
2 Ortho-lithiation, TMSCl Silylcarbamate intermediate High
3 DBU, Et2NH, CH3CN, PhNTf2 Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate 66 (overall)

Related Aryne Precursors and Surrogates (PMC Article 2020)

Additional derivatives such as 2-(trimethylsilyl)phenyl benzenesulfonates and dimethylsulfamates have been synthesized as alternative aryne precursors by:

  • Iodination of phenol to 2-iodophenol.
  • Protection with hexamethyldisilazane (HMDS).
  • Retro-Brook rearrangement and sulfonylation or sulfamoylation.

These compounds serve as surrogates with good yields (75–87%) and have been tested in benzyne generation reactions.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Org. Synth. classical method 1,2-dichlorobenzene or 1,2-dibromobenzene Me3SiCl, Mg, I2 (cat.), PhI(OAc)2, TfOH HMPA or THF, CH2Cl2 ~60-65 (step 1), moderate overall Toxic solvent HMPA originally; improved with Rieke Mg
Phenol carbamate route Phenol Isopropyl isocyanate, Et3N, n-BuLi, TMSCl, DBU, Et2NH, PhNTf2 Ortho-lithiation, triflation in CH3CN 66 overall Mild, gram-scale, one purification step
Aryne precursor surrogates Phenol or 2-iodophenol HMDS, sulfonyl chlorides, NaH, sulfamoyl chloride Iodination, protection, sulfonylation 75-87 Alternative aryne precursors with good yields

Research Findings and Practical Considerations

  • The hypervalent iodine benzyne precursor this compound is superior to classical benzyne precursors due to its high leaving group ability and mild reaction conditions.
  • Recent synthetic improvements have focused on avoiding toxic solvents (such as HMPA) and harsh conditions by using alternative magnesium sources and phenol-directed ortho-metalation strategies.
  • The phenol carbamate route provides a scalable and efficient method suitable for gram-scale synthesis with fewer purification steps.
  • The choice of method depends on available starting materials, scale, and desired functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include fluoride ions, which facilitate the generation of arynes. Reactions are typically conducted under mild conditions, such as room temperature, to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In aryne chemistry, the primary product is often an aryne intermediate, which can further react to form various substituted aromatic compounds .

Scientific Research Applications

Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate, also known as phenyl[2-(trimethylsilyl)phenyl]iodonium triflate, with the molecular formula C16H18F3IO3SSi and a molecular weight of 502.36 g/mol, is a chemical compound used in synthetic organic chemistry as a benzyne precursor and in multi-component reactions . It is also used in creating trifloxyalkenyl iodonium triflate salts .

Applications in Scientific Research

This compound is utilized in various chemical reactions, primarily as a precursor for generating arynes, which are highly reactive intermediates in organic synthesis .

As a Benzyne Precursor

  • Improved Synthesis : This compound is a benzyne precursor .
  • Cycloaddition Reactions : It is used in [3 + 2] cycloaddition reactions with aryl azides to produce benzotriazoles . For example, it reacts with substituted aryl azides to yield benzotriazoles, with yields varying based on the steric hindrance of the substituents .
  • Reactions with Furans : It participates in [4 + 2] cycloaddition reactions with furans .

Synthesis of Multifunctional Aryl(trifloxyalkenyl)iodonium Triflate Salts

  • Activator in Synthesis : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used as an activator in the synthesis of aryl(trifloxyalkenyl)iodonium triflate salts from (diacetoxyiodo)benzene .
  • Reaction Conditions : The synthesis is affected by the concentration of reactants, solvents, reaction temperatures, and reaction time . Optimal conditions involve using anhydrous dichloromethane, adding 2 equivalents of trimethylsilyl trifluoromethanesulfonate at 0 °C, and then increasing the temperature to 25 °C .

Other Applications and Reactions

  • Synthesis of 2-(trimethylsilyl)phenyl benzenesulfonates : It is used in the synthesis of 2-(trimethylsilyl)phenyl benzenesulfonates, which are a class of aryne precursors .
  • As a Reagent : Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate reacts with tetraphenylcyclopentadienone in the presence of tetrabutylammonium fluoride (TBAF) to yield a white solid product .

Mechanism of Action

The mechanism of action of Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate primarily involves the generation of arynes. The trifluoromethanesulfonate group acts as a leaving group, facilitating the formation of a highly reactive aryne intermediate. This intermediate can then participate in various chemical reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate is unique compared to other hypervalent iodine compounds due to its ability to generate arynes under mild conditions. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions, highlighting the versatility and uniqueness of this compound .

Biological Activity

Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate, commonly referred to as phenyl iodide, is a compound with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C16_{16}H18_{18}F3_3IO3_3SSi
  • Molecular Weight : 502.36 g/mol
  • CAS Number : 164594-13-2

The compound is characterized by the presence of an iodonium ion, which enhances its electrophilic nature, making it a versatile reagent in organic reactions. The trimethylsilyl group increases stability and solubility, facilitating various synthetic pathways.

The synthesis of this compound typically involves the reaction of trimethylsilyl phenyl iodide with trifluoromethanesulfonic acid or its derivatives. This reaction can be optimized under specific conditions to yield high purity products (≥97%) suitable for biological assays .

The mechanism involves the formation of reactive intermediates that can participate in electrophilic aromatic substitutions or nucleophilic additions. These pathways are crucial for the biological activity observed in various studies.

Antimicrobial Properties

Recent studies have indicated that phenyl iodide exhibits antimicrobial activity against a range of pathogens. For example, research demonstrated that derivatives of phenyl iodide could inhibit bacterial growth, with minimum inhibitory concentrations (MIC) varying across different bacterial strains .

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies showed that it could induce apoptosis in various cancer cell lines, including HL60 and HCT116, exhibiting IC50_{50} values in the low micromolar range .

Cell LineIC50_{50} (µM)
HL605.3
HCT1164.8

Mechanism of Anticancer Activity

The anticancer effects are attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival. Specifically, it has been shown to inhibit key kinases associated with cancer progression, leading to reduced cell viability and increased apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that phenyl iodide derivatives significantly inhibited the growth of multi-drug resistant E. coli strains, suggesting potential applications in developing new antimicrobial agents .
  • Cancer Cell Line Evaluation : In a comprehensive evaluation involving multiple cancer cell lines, phenyl iodide displayed selective toxicity towards malignant cells while sparing normal cells, indicating a promising therapeutic index for future drug development .
  • Mechanistic Insights : Another investigation focused on understanding the molecular mechanisms underlying its anticancer effects revealed that phenyl iodide activates apoptotic pathways through caspase activation and mitochondrial disruption .

Q & A

Q. How does Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate generate benzyne intermediates under mild conditions?

The compound acts as a benzyne precursor via fluoride-induced desilylation and triflate elimination. Fluoride sources (e.g., CsF, KF) cleave the Si–C bond at room temperature, releasing ortho-benzyne. This process avoids harsh conditions traditionally required for benzyne generation, enabling applications in ambient-temperature reactions. The triflate group facilitates smooth elimination, forming the reactive aryne intermediate .

Q. What are the standard characterization techniques for confirming the structure of this compound and its derivatives?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and silicon coordination .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Used to resolve regioisomeric products (e.g., phenoxathiin-dioxides) .
  • GC-MS : Monitors reaction progress and purity during synthesis .

Q. What safety precautions are necessary when handling this compound?

The compound is corrosive and requires:

  • PPE : Gloves, goggles, and ABEK respirators to avoid skin/eye contact and inhalation .
  • Ventilation : Use in fume hoods due to triflate volatility.
  • Storage : Inert atmosphere (argon) to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How does the tandem thia-Fries rearrangement-cyclization occur with this precursor?

Fluoride treatment of bromo-substituted derivatives triggers an anionic thia-Fries rearrangement. The intermediate phenolate reacts with in situ-generated benzyne, followed by cyclization onto the triflate group, forming phenoxathiin-dioxides. Regioselectivity is controlled by electronic effects, with single regioisomers confirmed via X-ray analysis .

Q. What strategies control benzyne generation rates in different solvents?

  • Fluoride Source : CsF in MeCN provides rapid benzyne release, while KF in DMF slows generation, enabling stepwise reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, moderating reaction kinetics .
  • Additives : Crown ethers enhance fluoride solubility, accelerating desilylation .

Q. How does this compound participate in [4+2] cycloadditions?

Benzyne’s low LUMO energy facilitates cycloaddition with electron-rich dienes (e.g., furans, anthracenes). For example, diarylthiones undergo [4+2] reactions to yield thiochromene derivatives. The reaction’s efficiency depends on precursor activation rates and diene electronic properties .

Q. What are the challenges in synthesizing novel derivatives of this precursor?

  • Triflate Handling : Trifluoromethanesulfonic anhydride, used in synthesis, is corrosive and moisture-sensitive .
  • Regioselectivity : Substituent positioning (e.g., methyl or halogen groups) affects benzyne trapping efficiency. Computational modeling (DFT) aids in predicting regiochemical outcomes .

Q. How do electronic effects influence its reactivity in aryne-mediated reactions?

Electron-withdrawing groups (e.g., trifluoromethyl) lower benzyne’s LUMO, enhancing reactivity with nucleophiles. Conversely, electron-donating groups (e.g., methoxy) reduce electrophilicity, favoring alternative pathways like radical coupling. Solvent choice and temperature further modulate these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.